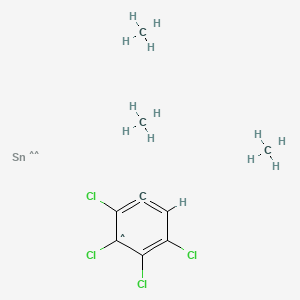
CID 101281540
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Condensation Reaction: The starting material undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Activation of Hydroxyl Group: The hydroxyl group in the intermediate is activated using specific reagents to facilitate further reactions.
Final Product Formation: The activated intermediate undergoes additional reactions to yield the final product, CID 101281540.
Análisis De Reacciones Químicas
CID 101281540 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms using appropriate reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CID 101281540 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: This compound is utilized in industrial processes for the production of various chemical products.
Mecanismo De Acción
The mechanism of action of CID 101281540 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and function . The compound’s activity is often correlated with the expression of specific genes and proteins, which are involved in its mechanism of action .
Comparación Con Compuestos Similares
CID 101281540 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 17166: Known for its similar chemical structure and properties.
CID 5283335: Shares some functional groups and reactivity patterns with this compound.
CID 5354833: Exhibits comparable biological activities and applications.
The uniqueness of this compound lies in its specific molecular interactions and the resulting effects on biological systems, which may differ from those of similar compounds .
Propiedades
Número CAS |
15725-06-1 |
|---|---|
Fórmula molecular |
C9H13Cl4Sn |
Peso molecular |
381.713 |
Nombre IUPAC |
methane;1,4,5,6-tetrachlorocyclohexa-1,2,4-triene;tin |
InChI |
InChI=1S/C6HCl4.3CH4.Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;/h1H;3*1H4; |
Clave InChI |
MJJXORRJRJSCFB-UHFFFAOYSA-N |
SMILES |
C.C.C.C1=C=C([C](C(=C1Cl)Cl)Cl)Cl.[Sn] |
Sinónimos |
Trimethyl(2,3,4,5-tetrachlorophenyl)stannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















